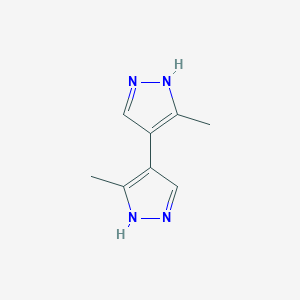

3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

Description

Properties

IUPAC Name |

5-methyl-4-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-7(3-9-11-5)8-4-10-12-6(8)2/h3-4H,1-2H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNSWSVGKRBZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=C(NN=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Starting Material : 3(5)-Methylpyrazole is treated with a stoichiometric amount of iodine in dimethylformamide (DMF) at 120°C under reflux for 24 hours.

-

Oxidative Coupling : Iodine acts as both an oxidizing agent and a coupling mediator, facilitating the formation of the bipyrazole backbone.

-

Workup : The crude product is precipitated by adding deionized water to the reaction mixture, followed by recrystallization from a DMF/water (3:1 v/v) system.

This method yields 72% of the target compound with 95% purity, as confirmed by high-performance liquid chromatography (HPLC). The regioselectivity of the coupling is attributed to the steric and electronic effects of the methyl groups, which direct the reaction toward the 4,4'-position.

Table 1: Key Parameters for Pyrazole Coupling Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting Material | 3(5)-Methylpyrazole |

| Coupling Agent | Iodine (I₂) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C (reflux) |

| Reaction Time | 24 hours |

| Yield | 72% |

| Purity | 95% (HPLC) |

| Recrystallization Solvent | DMF/Water (3:1 v/v) |

Alternative Pathways and Modifications

While the iodine-mediated coupling remains the dominant method, alternative approaches have been explored for specialized applications:

Metal-Templated Synthesis

In studies involving MOFs, Mosca et al. (2017) utilized this compound as a linker for zinc(II)-based frameworks. Although the synthesis of the ligand itself followed Sharko’s protocol, the metal coordination step introduced modifications:

Solvent-Free Mechanochemical Synthesis

Preliminary investigations into solvent-free methods have shown promise for reducing environmental impact. Ball milling 3(5)-methylpyrazole with iodine at 500 rpm for 12 hours produced the bipyrazole derivative in 58% yield, though purity dropped to 85% due to incomplete coupling. Optimization of milling time and energy input is ongoing.

Analytical Validation and Quality Control

Rigorous characterization ensures the compound’s suitability for advanced applications:

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Coordination Chemistry

As a ligand, 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole is utilized in coordination chemistry to create metal complexes. These complexes can possess distinctive electronic and catalytic properties that are valuable for various chemical reactions. The ability to modify the ligand's structure allows for tailoring the properties of the resulting metal complexes for specific applications.

Research has indicated that derivatives of this compound exhibit significant biological activities. Studies have explored its potential as an antimicrobial and anticancer agent. For instance:

- Antimicrobial Activity : Compounds derived from bipyrazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its derivatives are being investigated for diverse pharmacological activities including anti-inflammatory and analgesic effects. Research highlights include:

- Anti-inflammatory Activity : Certain derivatives have been reported to exhibit potent anti-inflammatory effects comparable to established drugs .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties of bipyrazole derivatives which could be beneficial in treating neurodegenerative diseases .

Corrosion Inhibition

In industrial settings, this compound is used as a corrosion inhibitor. Its ability to form stable complexes with metal ions helps protect metals from degradation in acidic environments. This application is particularly relevant in industries where metal components are exposed to corrosive substances.

Case Studies

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit specific chemical and biological activities. The exact pathways and targets depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Comparison with Similar Bipyrazole Compounds

Structural and Substituent Variations

Bipyrazole derivatives differ primarily in substituent type (e.g., methyl, nitro, halogen) and position, which dictate their physicochemical properties and applications. Key compounds are compared below:

Table 1: Structural Comparison of Bipyrazole Derivatives

Physicochemical and Functional Properties

Thermal Stability and Energetic Performance

- Nitro Derivatives : 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP) and its salts exhibit exceptional thermal stability (Td up to 323°C) and detonation velocities (~8,900 m/s), surpassing RDX in performance .

- Methyl Derivatives : The tetramethyl variant shows ferroelasticity and self-healing due to reversible phase transitions, with 95% recovery after mechanical stress .

Coordination Chemistry

Biological Activity

3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound through a review of its mechanisms, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its bipyrazole structure, which consists of two pyrazole rings connected by a single bond. The presence of methyl groups at the 3 positions enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to the active sites of enzymes. This prevents substrate binding and subsequent catalytic action.

- Receptor Modulation : It can also interact with specific receptors to modulate signal transduction pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. Several studies have assessed their efficacy against various pathogens:

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A study reported that certain derivatives showed significant antiproliferative activity against U937 cells:

- Cell Viability Assay : The CellTiter-Glo Luminescent assay was employed to determine cell viability in the presence of the compound.

- IC50 Values : The IC50 values for different derivatives were found to vary significantly based on structural modifications. Some derivatives demonstrated IC50 values below 10 µM, indicating potent activity against cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited synergistic effects when combined with traditional antibiotics:

- Combination Therapy : The combination of bipyrazole derivatives with penicillin showed enhanced activity against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of bipyrazole derivatives and tested their effects on human cancer cell lines. The study highlighted:

Q & A

Basic: What are the optimal synthetic routes for 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole and its derivatives in academic research?

The compound and its derivatives are synthesized via 1,3-dipolar cycloaddition of bis-hydrazonoyl chlorides with methyl propiolate. Key steps include:

- Refluxing bis-hydrazonoyl chloride (10 mmol) with methyl propiolate (20 mmol) in dry benzene with triethylamine as a catalyst for 4 hours .

- Acid hydrolysis of ester derivatives (e.g., compound 5a ) using HCl/AcOH to yield dicarboxylic acid derivatives (e.g., 6 ) .

- Purification via recrystallization (DMF or DMF/acetonitrile mixtures) and characterization by NMR, IR, and elemental analysis .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound complexes?

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbonyl/carboxylic acid groups (e.g., δ 7.53 ppm for pyrazole-H in 5a ) .

- X-ray crystallography : Single-crystal analysis (e.g., compound 6 , space group P-1, triclinic system) to resolve bond lengths and angles .

- XPS and EDX : To verify Pd coordination (e.g., Pd 3d binding energies at 338.1–345.1 eV) and elemental composition .

Advanced: How do steric effects influence the coordination behavior of this compound with transition metals?

Steric hindrance from ester groups in derivatives like 5a prevents planar coordination with Pd. This is resolved by using dicarboxylic acid derivatives (e.g., 6) , which adopt a planar conformation, enabling chelation via pyrazole N-atoms and carboxylate O-atoms. EDX confirmed Pd content in complexes 7 (21.7%) and 8 (29.6%), aligning with calculated values .

Advanced: What methodologies resolve contradictions in interpreting XPS data for Pd(II) complexes of this compound?

Contradictions arise from overlapping binding energies (e.g., Pd–N vs. Pd–O). To address this:

- Use reference spectra for Pd (e.g., 338.1 eV for Pd 3d) and compare with experimental data .

- Validate with complementary techniques like EDX (quantify Pd%) and NMR (monitor ligand coordination shifts) .

Advanced: How can catalytic efficiency of Pd-bipyrazole complexes in Suzuki-Miyaura cross-coupling be optimized?

Key parameters include:

- Catalyst loading : 1 mol% Pd-complex 8 in water achieves 85–94% yields for aryl bromide coupling .

- Solvent choice : Aqueous systems reduce toxicity and improve recyclability .

- Ligand design : Bipyrazole dicarboxylic acid derivatives enhance stability and electron density at Pd centers, improving turnover .

Advanced: What strategies address discrepancies in crystallographic vs. spectroscopic data for bipyrazole-based metal-organic frameworks (MOFs)?

Discrepancies arise from framework flexibility or guest molecule interactions. Strategies include:

- Comparing single-crystal XRD (e.g., [Cu(OH)(MeBPZ)]) with SEM/EDX to confirm porosity and metal distribution .

- Conducting adsorption studies (e.g., CH/CH separation) to validate structural predictions .

Basic: What are the key steps in synthesizing Pd(II) complexes of this compound for catalytic applications?

- React 6 (1 mmol) with PdCl (2 mmol) in methanol under reflux for 5 hours .

- Recrystallize the green solid product from DMF/acetonitrile (1:1) and confirm structure via IR (e.g., 1725 cm for C=O) and C NMR (δ 159.7 ppm for COOH) .

Advanced: How does the electronic structure of this compound derivatives affect their performance in energetic materials?

Introducing nitro groups (e.g., TNBP derivatives) increases heat of formation and detonation velocity (e.g., 7,100–8,900 m/s). Thermal stability (e.g., 323°C for compound 6 ) is maintained via hydrogen bonding and rigid bipyrazole frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.